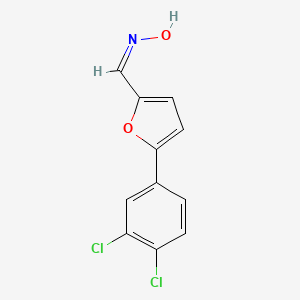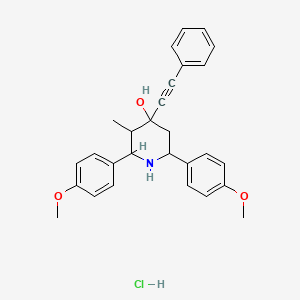![molecular formula C32H25N3O B3889118 2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889118.png)
2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
説明
2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of quinazolinones and has been studied extensively for its biological and pharmacological properties.
作用機序
The mechanism of action of 2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological and pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. The compound has also been shown to induce apoptosis and inhibit cell proliferation, which are important mechanisms in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various studies. It has been demonstrated to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to possess antiviral activity against several viruses, including HIV-1 and HCV.
実験室実験の利点と制限
The advantages of using 2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone in lab experiments include its high potency, selectivity, and low toxicity. The compound has been shown to exhibit potent biological and pharmacological activities at low concentrations, making it an attractive candidate for drug development. However, the limitations of using the compound include its low solubility, which can affect its bioavailability and pharmacokinetics. Additionally, the compound's mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research and development of 2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone. These include further studies to elucidate its mechanism of action, optimization of its synthesis method to improve its yield and purity, and development of novel analogs with improved pharmacological properties. Additionally, the compound's potential applications in other fields, such as agriculture and material science, should be explored. Overall, this compound is a promising compound with significant potential for further research and development.
科学的研究の応用
2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit significant biological and pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The compound has been tested in vitro and in vivo for its efficacy and safety, and the results have been promising.
特性
IUPAC Name |
2-[(E)-2-(1-benzylindol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O/c1-23-15-18-26(19-16-23)35-31(33-29-13-7-5-12-28(29)32(35)36)20-17-25-22-34(21-24-9-3-2-4-10-24)30-14-8-6-11-27(25)30/h2-20,22H,21H2,1H3/b20-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIUIBQGWZDCSL-LVZFUZTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-benzyl-3-[(3-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B3889035.png)
![N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3889036.png)

![2-[{2-[2-(4-bromophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B3889041.png)
![N-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}piperidin-4-yl)methanesulfonamide](/img/structure/B3889050.png)
![5-amino-3-{1-cyano-2-[5-(3,4-dichlorophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3889063.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4-dimethyl-1H-imidazole](/img/structure/B3889067.png)
![2-chloro-5-(4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3889075.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3889081.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B3889092.png)

![decahydropyrazino[1,2-a]azepine 2-butenedioate](/img/structure/B3889103.png)
![3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3889128.png)
![2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3889133.png)